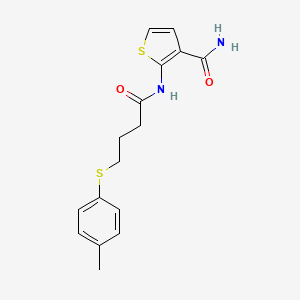
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S2 and its molecular weight is 334.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene carboxamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2S2
- CAS Number : 941966-63-8
This compound features a thiophene ring, which is known for its high aromaticity and ability to participate in various interactions, enhancing its biological activity.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various thiophene carboxamide derivatives, including compounds similar to this compound, demonstrating notable effects against Hep3B cancer cell lines.
Key Findings:
- IC50 Values : The most active compounds in the series showed IC50 values as low as 5.46 µM against Hep3B cells, indicating potent cytotoxic effects. The binding interactions within the tubulin-colchicine-binding pocket were crucial for this activity .
- Mechanism of Action : The compound's mechanism is believed to involve disruption of microtubule dynamics, akin to that observed with established anticancer agents like Combretastatin A-4 (CA-4). The thiophene ring enhances interactions with tubulin, leading to cell cycle arrest in the G2/M phase .
Comparative Analysis
A comparative analysis of various thiophene derivatives reveals that modifications in the substituent groups significantly influence their biological activity. The following table summarizes the IC50 values and structural features of selected compounds:
| Compound | IC50 (µM) | Structural Features |
|---|---|---|
| 2b | 5.46 | Contains thiophene ring and para-tolylthio group |
| 2e | 12.58 | Similar structure with slight variations |
| CA-4 | 8.29 | Established anticancer agent |
| Colchicine | 9.23 | Reference compound for microtubule interaction |
Case Studies
Several case studies have explored the biological effects of thiophene carboxamide derivatives:
- Study on Hep3B Cell Lines : A detailed study assessed the impact of various thiophene derivatives on Hep3B cells, demonstrating that compounds with higher electron density on the thiophene ring resulted in enhanced anticancer activity due to improved binding interactions within the tubulin binding site .
- Mechanistic Insights : Another investigation utilized molecular docking simulations to elucidate the binding affinities and interaction patterns of these compounds with tubulin. Results indicated that modifications leading to increased π-cationic interactions significantly boost their stability and efficacy .
Eigenschaften
IUPAC Name |
2-[4-(4-methylphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-4-6-12(7-5-11)21-9-2-3-14(19)18-16-13(15(17)20)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMQVXREXTHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














